molecular formula C32H28ClFN2O6 B4303975 DIMETHYL 2-AMINO-4-(3-CHLOROPHENYL)-1-(3-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

DIMETHYL 2-AMINO-4-(3-CHLOROPHENYL)-1-(3-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

Cat. No.: B4303975
M. Wt: 591.0 g/mol
InChI Key: DUEFDAFIIDPJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes multiple aromatic rings and various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-AMINO-4-(3-CHLOROPHENYL)-1-(3-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of appropriate aromatic aldehydes with dimethyl acetylenedicarboxylate in the presence of ammonium acetate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity samples.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 2-amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of DIMETHYL 2-AMINO-4-(3-CHLOROPHENYL)-1-(3-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
  • Dimethyl 2-amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-tetrahydroquinoline-3,6-dicarboxylate

Uniqueness

The uniqueness of DIMETHYL 2-AMINO-4-(3-CHLOROPHENYL)-1-(3-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

dimethyl 2-amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28ClFN2O6/c1-40-22-12-10-17(11-13-22)23-16-24-27(29(37)26(23)31(38)41-2)25(18-6-4-7-19(33)14-18)28(32(39)42-3)30(35)36(24)21-9-5-8-20(34)15-21/h4-15,23,25-26H,16,35H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEFDAFIIDPJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(C(=C(N3C4=CC(=CC=C4)F)N)C(=O)OC)C5=CC(=CC=C5)Cl)C(=O)C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28ClFN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DIMETHYL 2-AMINO-4-(3-CHLOROPHENYL)-1-(3-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 2
DIMETHYL 2-AMINO-4-(3-CHLOROPHENYL)-1-(3-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 3
DIMETHYL 2-AMINO-4-(3-CHLOROPHENYL)-1-(3-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 4
DIMETHYL 2-AMINO-4-(3-CHLOROPHENYL)-1-(3-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

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